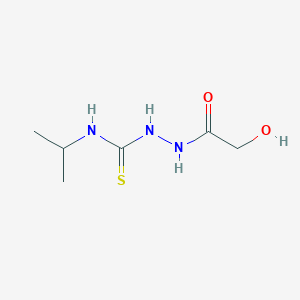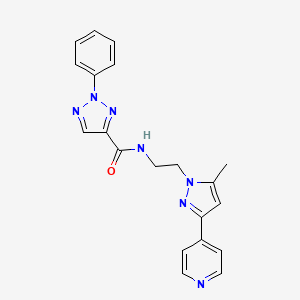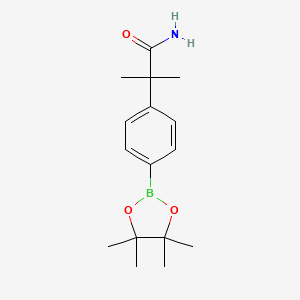
2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide, also known as isoniazid, is a hydrazine derivative that has been used for the treatment of tuberculosis (TB) since the 1950s. Isoniazid is a prodrug that is activated by the bacterial enzyme KatG, which converts it into an active form that inhibits the synthesis of mycolic acids, a key component of the bacterial cell wall. This results in the death of the bacteria and the eventual cure of the TB infection.
Scientific Research Applications
Antimicrobial and Antifungal Activity
2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide derivatives have been explored for their antimicrobial and antifungal properties. Copper and cobalt coordination compounds with substituted 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamides demonstrated inhibitory effects against bacteria like S. aureus, E. coli, and yeast-like fungi. They also showed potential activity against human myeloid leukemia HL-60 cancer cell line (Gulea et al., 2019).
Crystal Structure and Molecular Orbital Analysis
The crystal structure and frontier molecular orbital analysis of compounds containing 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide have been studied. These compounds, grown by slow evaporation methods, exhibit specific hydrogen bonding interactions and molecular orbital properties significant for chemical and pharmaceutical applications (Sivajeyanthi et al., 2017).
Catalytic Properties
The catalytic properties of these compounds have been researched, particularly in the context of cyclisation reactions. Specific complexes formed with copper, nickel, and zinc, have shown potential for catalytic applications, highlighting their versatility in chemical synthesis (Tarai & Baruah, 2018).
Antioxidant and Antiproliferative Activities
Some derivatives of 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide have shown promising antioxidant and antiproliferative activities, especially against cancer cell lines. This includes the potential for selective activity towards cancer cells, indicating their significance in cancer research (Garbuz et al., 2021).
Fluorescent Sensing
These compounds have been investigated for their use as fluorescent sensors, particularly for the detection of ions like Fe(III) in aqueous solutions. This application is crucial in environmental and biological monitoring (Marenco et al., 2012).
Corrosion Inhibition
Research has also been conducted on the use of thiosemicarbazone derivatives, including 2-(hydroxyacetyl)-N-(propan-2-yl)hydrazinecarbothioamide, for corrosion inhibition. These compounds have shown effectiveness in protecting metals like aluminum alloys in saline environments, which is important in materials science (Prakashaiah et al., 2018).
properties
IUPAC Name |
1-[(2-hydroxyacetyl)amino]-3-propan-2-ylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-4(2)7-6(12)9-8-5(11)3-10/h4,10H,3H2,1-2H3,(H,8,11)(H2,7,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVIRKMUGBRVHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NNC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)

![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)
![5-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2370721.png)
![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2370723.png)




![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)

![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[2-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)